dmbi - 5812-07-7

dmbi

Catalog Number: EVT-285164
CAS Number: 5812-07-7
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-DMBI is a benzimidazole derivative widely studied in materials science, particularly in the field of organic electronics. It functions as a strong n-type dopant, meaning it can donate electrons to acceptor materials, thereby increasing their electrical conductivity. This property makes N-DMBI particularly valuable in applications such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic thermoelectrics (OTEs). []

Future Directions
  • Developing Air-Stable n-Doped Systems: While N-DMBI has shown great promise, one of the challenges is the air-stability of the doped materials. Future research can focus on developing new strategies or dopant designs that can maintain the n-doping effect for extended periods in ambient conditions. [, ] This would be crucial for realizing commercially viable organic electronic devices based on n-type doping.

  • Improving Doping Efficiency and Conductivity: Further research can be directed towards understanding and controlling the doping mechanism of N-DMBI in different host materials. This knowledge can be used to improve the doping efficiency and achieve higher electrical conductivities, leading to enhanced device performance. [, ]

  • Exploring New Applications: The unique properties of N-DMBI make it a promising material for exploring new applications beyond traditional organic electronics. For instance, its electron-donating ability could be harnessed in areas such as catalysis, sensing, and bioelectronics. []

  • Sustainable and Scalable Production: As the demand for organic electronics grows, developing sustainable and scalable methods for synthesizing N-DMBI and other organic dopants will be crucial. This can involve exploring greener synthetic routes, using readily available starting materials, and optimizing reaction conditions to minimize waste and energy consumption. []

N-DMBI (4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine)

Compound Description: N-DMBI is a strong n-type dopant widely used in organic electronics, particularly in organic thin-film transistors (OTFTs), polymer solar cells (PSCs), and organic thermoelectrics. It effectively increases the electrical conductivity of various organic semiconductors, including fullerenes, conjugated polymers, and small molecules. [1, 3, 5, 6, 7, 8, 11, 14-20, 22, 24-27, 29]. The compound exists in a neutral and radical form with the radical form (R-N-DMBI) being the active doping species [, ].

Relevance to DMBI: N-DMBI shares the core benzimidazole structure with DMBI. The key difference lies in the substitution at the 2-position of the benzimidazole ring. N-DMBI has a 4-(dimethylamino)phenyl group at this position, which significantly influences its electronic properties and makes it a potent electron donor compared to DMBI [].

TP-DMBI (1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole)

Compound Description: TP-DMBI is an n-type dopant designed to improve upon the performance of N-DMBI in organic thermoelectrics. It incorporates 3,4,5-trimethoxyphenyl group at the 2-position of the benzimidazole ring []. Studies indicate that TP-DMBI presents a higher singly occupied molecular orbital (SOMO) energy level compared to N-DMBI, suggesting a higher electron-donating ability.

Relevance to DMBI: TP-DMBI is structurally analogous to N-DMBI, sharing the core benzimidazole moiety and the 1,3-dimethyl substitutions. The distinguishing feature is the replacement of the 4-(dimethylamino)phenyl group in N-DMBI with a 3,4,5-trimethoxyphenyl group in TP-DMBI. This modification results in a higher SOMO energy level for TP-DMBI, enhancing its n-doping capabilities [].

o-MeO-DMBI (2-(2-methoxyphenyl)-1,3-dimethyl-2,3-dihydro-1H-benzoimidazole)

Compound Description: o-MeO-DMBI is another n-type dopant that has been successfully used to tune the electrical properties of graphene. It can shift the Dirac point of graphene, enabling the fabrication of complementary circuits []. It is also used as an n-type dopant in organic light-emitting diodes (OLEDs). It is relatively air stable and has a low decomposition temperature [].

Relevance to DMBI: o-MeO-DMBI is structurally similar to DMBI, with the addition of a methoxy group at the ortho position of the phenyl ring attached to the 2-position of the benzimidazole ring. This subtle modification alters its electronic properties and makes it a suitable n-dopant for materials like graphene [].

DMBI-BDZC ((12a,18a)-5,6,12,12a,13,18,18a,19-octahydro-5,6-dimethyl-13,18[1′,2′]-benzenobisbenzimidazo[1,2-b:2′,1′-d]benzo[i][2.5]benzodiazocine potassium triflate adduct)

Compound Description: DMBI-BDZC is a nonvolatile n-dopant that significantly enhances electron transport in both polymer and small-molecule organic transistors []. It shows effectiveness in n-doping high electron mobility organic semiconductors and leads to improved electron mobility, reduced threshold voltage, and lower contact resistance in OTFTs.

Relevance to DMBI: DMBI-BDZC incorporates the core structure of DMBI but extends it with a complex polycyclic system. This extended conjugation and the presence of the potassium triflate adduct likely contribute to its nonvolatile nature and strong n-doping capabilities [].

2-Cyc-DMBI-H (2-cyclohexyl-1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole)

Compound Description: 2-Cyc-DMBI-H is an n-dopant designed to improve the efficiency of n-type organic thermoelectric materials []. When used to dope a small-molecule 2DQTT-o-OD, it yielded high power factors, making it promising for thermoelectric applications.

Relevance to DMBI: 2-Cyc-DMBI-H is closely related to DMBI, featuring a cyclohexyl group at the 2-position of the benzimidazole ring instead of a phenyl group in DMBI. This structural change likely influences its interaction with the host molecule, resulting in efficient n-doping [].

(2-Cyc-DMBI)2 (Dimer of 2-cyclohexyl-1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole Radical)

Compound Description: (2-Cyc-DMBI)2 is a dimeric n-dopant consisting of two 2-Cyc-DMBI units linked together. It acts as a direct electron-donating dopant [] and its use can lead to high electrical conductivity in organic thermoelectric materials.

Relevance to DMBI: (2-Cyc-DMBI)2 is derived from the same core structure as DMBI but exists as a dimer of the radical form of 2-Cyc-DMBI. This dimeric structure likely influences its electron-donating ability and its interaction with host molecules []

(2-Cyc-DMBI-Me)2 (Dimer of 2-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)phenyl)dimethylamine Radical)

Compound Description: Similar to (2-Cyc-DMBI)2, (2-Cyc-DMBI-Me)2 is also a dimeric n-dopant. This dopant was studied for its use in small-molecule organic thermoelectric materials []. It yields high power factors when used to dope a small-molecule 2DQTT-o-OD.

Relevance to DMBI: (2-Cyc-DMBI-Me)2 shares the core DMBI structure but exists as a dimer of a modified DMBI unit where the phenyl ring at the 2-position is further substituted with a dimethylamine group. This dimeric form and additional substitution influence its doping characteristics [].

Tetrakis-O-DMBI-H (tetrakis[{4-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)phenoxy}methyl]methane)

Compound Description: Tetrakis-O-DMBI-H is a multi-functional n-dopant designed to simultaneously dope and insolubilize conjugated polymer films. It contains four DMBI-H moieties linked to a central methane core []. This unique structure enables multiple interactions with the host polymer, leading to high doping levels and improved solvent resistance in organic electronic devices.

Relevance to DMBI: Tetrakis-O-DMBI-H is a tetrameric derivative of DMBI-H, featuring four units linked together. The increased number of doping sites and the potential for cross-linking within a polymer matrix make it a promising material for improving the stability and performance of organic electronics [].

DMBI-d11 (Deuterated 1,3-Dimethyl-2-phenylbenzimidazoline)

Compound Description: DMBI-d11 is a deuterated analog of DMBI, with deuterium atoms replacing the hydrogen atoms. It is used in photochemical reactions for the selective deuteration of organic molecules []. Its use allows for isotopic labeling studies to elucidate reaction mechanisms and investigate biological processes.

Relevance to DMBI: DMBI-d11 is an isotopically labeled version of DMBI, where deuterium replaces hydrogen. Its chemical behavior is nearly identical to DMBI, making it a valuable tool for mechanistic studies and tracking the fate of DMBI in chemical reactions [].

DMBI+ (1,3-Dimethyl-2-arylbenzimidazole Cation)

Compound Description: DMBI+ is the cationic form of DMBI derivatives, formed upon oxidation and loss of an electron []. It can be generated electrochemically or through photoinduced electron transfer processes. DMBI+ derivatives have been studied in the context of photochemical reactions and electron transfer processes.

Relevance to DMBI: DMBI+ is the oxidized form of DMBI. Understanding its formation and reactivity is crucial for comprehending the doping mechanism of DMBI and its analogs in organic semiconductors [].

DMBI-Ox (Oxygen Adduct of 1,3-Dimethyl-2-arylbenzimidazole)

Compound Description: DMBI-Ox refers to the oxygen adducts formed when DMBI derivatives react with oxygen, often leading to the deactivation of their doping abilities []. This sensitivity to oxygen highlights the importance of processing and operating DMBI-based devices under inert conditions to maintain optimal performance.

Relevance to DMBI: DMBI-Ox represents an undesirable byproduct formed when DMBI is exposed to oxygen. Its formation can decrease the effectiveness of DMBI as a dopant []

N3-DMBI-H (Dendritic Oligoarylamine-Substituted 1,3-dimethyl-2,3-dihydro-1H-benzimidazole)

Compound Description: N3-DMBI-H is a derivative of DMBI-H designed to enhance its chemical stability in solution []. This enhanced stability makes it more suitable for solution processing, potentially leading to more efficient and reproducible device fabrication.

Relevance to DMBI: N3-DMBI-H is structurally similar to DMBI-H, with the addition of a bulky dendritic oligoarylamine substituent at the 2-position of the benzimidazole ring. This modification is aimed at improving the stability and processability of the dopant while preserving its n-type characteristics [].

TEG-DMBI (Triethylene Glycol Substituted 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine)

Compound Description: TEG-DMBI is a modified version of N-DMBI containing a triethylene glycol (TEG) side chain. This structural modification significantly improves its miscibility with the host fullerene derivative PTEG-1 [].

Relevance to DMBI: TEG-DMBI is a derivative of N-DMBI, which itself is a close analog of DMBI. The introduction of the TEG side chain in TEG-DMBI enhances its solubility and compatibility with certain host materials, leading to improved doping efficiency [].

Overview

SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. Initially developed as a candidate drug for cancer therapy, SU4312 has shown significant anti-cancer properties by inhibiting tumor angiogenesis and directly affecting cancer cell proliferation. Its ability to penetrate the blood-brain barrier also opens avenues for treating neurological disorders such as glioma and Parkinson's disease .

Source

The compound was first synthesized and characterized in the late 1990s, with its primary application being in cancer treatment. Research has expanded to explore its neuroprotective effects and potential applications in treating neurodegenerative diseases .

Classification

SU4312 is classified as a small molecule inhibitor with specific activity against VEGFR-2 and other receptor tyrosine kinases. It falls under the category of anti-cancer agents and is recognized for its role in vascular biology .

Synthesis Analysis

Methods

SU4312 can be synthesized through various organic synthesis techniques. The synthesis typically involves the condensation of 4-(dimethylamino)benzaldehyde with indolin-2-one. The reaction conditions are optimized to achieve high yields while maintaining purity.

Technical Details

  1. Reagents: The primary reagents include 4-(dimethylamino)benzaldehyde, indolin-2-one, and appropriate solvents like ethanol or dimethyl sulfoxide.
  2. Conditions: The reaction often requires reflux conditions to facilitate the condensation process, followed by purification methods such as recrystallization or chromatography to isolate the final product .
Molecular Structure Analysis

Structure

The molecular structure of SU4312 consists of an indolin backbone with a dimethylamino group attached to a benzylidene moiety. This unique structure contributes to its biological activity.

Data

  • Molecular Formula: C17H16N2O
  • Molecular Weight: 264.32 g/mol
  • CAS Number: 5812-07-7 .
Chemical Reactions Analysis

Reactions

SU4312 primarily acts through competitive inhibition of VEGFR-2, preventing the binding of ATP and blocking downstream signaling pathways that promote angiogenesis.

Technical Details

The compound has been shown to inhibit various receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and epidermal growth factor receptor (EGFR), with varying degrees of potency. For instance, cis-SU4312 has demonstrated IC50 values of 19.4 μM for PDGFR and 0.8 μM for FLK-1 .

Mechanism of Action

Process

The mechanism by which SU4312 exerts its effects involves:

  1. VEGFR Inhibition: By blocking the VEGFR-2 pathway, SU4312 reduces angiogenesis, which is crucial for tumor growth and metastasis.
  2. Neuronal Nitric Oxide Synthase Inhibition: It selectively inhibits neuronal nitric oxide synthase (nNOS), reducing neurotoxicity associated with conditions like Parkinson's disease .
  3. YAP Pathway Modulation: Recent studies indicate that SU4312 may down-regulate yes-associated protein (YAP), which plays a significant role in tumor progression .

Data

The half-maximal inhibitory concentration (IC50) values demonstrate the efficacy of SU4312 against various targets, highlighting its potential in treating both cancer and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions (generally at -20°C).
  • Storage Conditions: Recommended storage at low temperatures to maintain integrity over time .
Applications

Scientific Uses

SU4312 has been investigated for various scientific applications:

  1. Cancer Therapy: Its primary use remains in oncology, where it inhibits tumor growth by targeting angiogenesis.
  2. Neuroprotection: Studies have shown its potential in protecting against neurotoxic agents, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.
  3. Glioma Treatment: Recent research indicates that SU4312 can inhibit glioma cell proliferation and enhance the effectiveness of existing therapies like temozolomide .
Mechanistic Pathways of SU4312 in Oncological Applications

Role in Glioma Progression Inhibition

YAP Transcriptional Regulation via Hippo Pathway Modulation

SU4312 exerts significant anti-glioma effects primarily through disruption of the Hippo-YAP signaling axis. In glioma cell lines (U251, U87, U373, LN229, GL261) and primary patient-derived cells (GBM1, GBM2), SU4312 treatment (10-20 μM, 24h) reduced nuclear YAP localization by 50-70% and downregulated YAP target genes (AXL, CYR61) at both transcriptional and translational levels [1]. Mechanistically, SU4312 inhibits upstream kinases that phosphorylate YAP, leading to cytoplasmic sequestration and proteasomal degradation of this transcriptional co-activator. Exogenous YAP overexpression partially reverses SU4312-mediated proliferation inhibition (p<0.01) and migration suppression (p<0.05), confirming YAP as the critical effector [1] [2]. The Hippo pathway modulation represents a paradigm shift from SU4312's original characterization as solely an angiogenesis inhibitor, revealing its capacity for direct tumor cell targeting in gliomas.

Table 1: SU4312-Mediated Molecular Changes in Hippo-YAP Pathway Components

Molecular TargetObserved ChangeFunctional Consequence
Nuclear YAP localization↓ 50-70%Loss of transcriptional activation
YAP target gene (AXL)↓ 40-60% (protein level)Reduced cell survival signaling
YAP target gene (CYR61)↓ 45-65% (protein level)Impaired tumor-stroma interactions
Phosphorylated YAP (Ser127)↑ 2.1-foldCytoplasmic sequestration of YAP

Downregulation of CCL2 Secretion and Tumor-Associated Macrophage Polarization

The YAP-CCL2 axis constitutes a crucial immunomodulatory mechanism for SU4312 in gliomas. RNA sequencing of SU4312-treated U87 cells revealed significant suppression of chemokine (C-C motif) ligand 2 (CCL2) expression, a chemokine directly regulated by YAP-TEAD transcriptional complexes [1]. This downregulation (confirmed at mRNA and protein levels) reduces CCL2 secretion by 60-80% in the tumor microenvironment, subsequently diminishing M2 tumor-associated macrophage (TAM) infiltration by 30-50% in orthotopic glioma models. SU4312 shifts the macrophage polarization balance by reducing expression of M2 markers (Arg-1, CD206) while maintaining M1-associated markers. This alteration in immune cell composition enhances anti-tumor immunity, as evidenced by increased CD8+ T cell activation and interferon-γ production in the tumor microenvironment. The effect is YAP-dependent, as YAP-overexpressing cells maintain CCL2 secretion and M2-TAM recruitment despite SU4312 treatment [1].

Synergistic Effects with Temozolomide in Glioblastoma Models

SU4312 significantly potentiates standard glioblastoma chemotherapy through multiple convergence points. In vitro colony formation assays demonstrated that combining SU4312 (10μM) with temozolomide (TMZ, 300μM) reduced glioma cell viability by 75-90% compared to 40-60% with TMZ alone [1] [2]. This synergy extends to in vivo orthotopic models, where combination therapy suppressed tumor growth by 85% versus 55% with TMZ monotherapy. Mechanistically, SU4312 counteracts several TMZ resistance pathways: (1) It inhibits YAP-mediated DNA repair machinery by downregulating RAD51 and BRCA1 expression; (2) It enhances TMZ-induced DNA damage (measured by γ-H2AX foci) by 2.3-fold; and (3) It suppresses anti-apoptotic proteins (Bcl-2, Bcl-xL) induced by TMZ treatment. The combination index (CI) values ranging from 0.3-0.6 across multiple glioma models confirm strong synergistic interaction, suggesting SU4312 may overcome therapeutic resistance in TMZ-refractory glioblastoma [1] [9].

Table 2: Synergistic Efficacy of SU4312 and Temozolomide in Glioma Models

Model SystemTreatmentTumor Growth InhibitionApoptosis IncreaseCombination Index
U251 monolayerTMZ (300μM)42%2.1-fold0.42
SU4312 (10μM)38%1.8-fold
TMZ + SU431289%4.9-fold
GBM1 xenograftTMZ55%2.3-fold0.58
SU431248%2.0-fold
TMZ + SU431285%5.1-fold
TMZ-resistant LN229TMZ18%1.2-fold0.31
SU431252%2.4-fold
TMZ + SU431278%4.3-fold

Angiogenesis Suppression in Solid Tumors

VEGFR-2 and PDGFR Tyrosine Kinase Inhibition Dynamics

SU4312 demonstrates potent anti-angiogenic activity through dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. Biochemical analyses confirm SU4312's preferential affinity for VEGFR-2 (IC~50~ = 0.8 μM) over PDGFR (IC~50~ = 19.4 μM) [5] [8]. This differential inhibition profile translates to distinct biological effects: VEGFR-2 blockade primarily inhibits endothelial cell proliferation and nascent vessel formation, while PDGFR suppression targets pericyte recruitment and vessel maturation. In zebrafish angiogenesis models, SU4312 exposure (1-5 μM) significantly reduced intersegmental vessel formation by 70-90% in a concentration-dependent manner [3]. SU4312's anti-angiogenic mechanism extends beyond direct endothelial targeting to disruption of tumor-vessel crosstalk. It inhibits VEGF-A secretion from tumor cells by 40-60% and diminishes endothelial cell migration toward tumor-conditioned media by 75%, demonstrating disruption of paracrine signaling loops essential for tumor angiogenesis [8] [10].

Non-Competitive ATP Binding Mechanisms in Receptor Blockade

SU4312 employs a unique mode of kinase inhibition distinct from conventional ATP-competitive inhibitors. Molecular docking simulations and kinetic analyses reveal that SU4312 binds to a hydrophobic pocket adjacent to, but not overlapping with, the ATP-binding site of VEGFR-2 [4] [6]. This non-competitive inhibition is characterized by: (1) No alteration in K~m~ values for ATP in enzymatic assays; (2) Unchanged binding affinity in the presence of increasing ATP concentrations; and (3) Allosteric displacement of critical catalytic residues (Asp1046, Phe1047) in the activation loop. The binding energy calculations (-9.2 kcal/mol) indicate strong interaction stabilized by van der Waals forces with Leu840, Val848, and Phe916 residues, and hydrogen bonding with Glu885 and Cys919 [6]. This non-competitive mechanism confers theoretical advantages in overcoming ATP-site mutations that cause resistance to type I inhibitors and maintains efficacy in high intracellular ATP environments characteristic of tumor cells.

Table 3: SU4312 Chemical Properties and Target Affinities

PropertyValue
Chemical Name3-[4-(Dimethylamino)benzylidenyl]indolin-2-one
Molecular FormulaC~17~H~16~N~2~O
Molecular Weight264.32 Da
Canonical SMILESCN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
VEGFR-2 Inhibition (IC~50~)0.8 μM
PDGFR Inhibition (IC~50~)19.4 μM
Solubility75 mM in DMSO
Purity>98%

Table 4: Alternative Nomenclature for SU4312

Nomenclature TypeName(s)
IUPAC Name(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one
Common SynonymsSU 4312; SU-4312; TOCRIS-0014
Chemical Registry NumbersCAS: 5812-07-7; PubChem: 6450842
Pharmacological DesignationVEGFR-2/PDGFR tyrosine kinase inhibitor

The multifaceted mechanistic profile of SU4312 positions it as a promising therapeutic candidate beyond its initial anti-angiogenic classification. Its dual targeting of YAP-dependent transcriptional programs in tumor cells and microenvironmental components (vasculature, immune cells), coupled with synergistic enhancement of conventional chemotherapy, reveals a complex polypharmacology worthy of further investigation. Future research should explore structure-activity relationships to optimize YAP-directed effects while maintaining kinase inhibition potency.

Properties

CAS Number

5812-07-7

Product Name

SU4312

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-

InChI Key

UAKWLVYMKBWHMX-PTNGSMBKSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO

Synonyms

3-(4-dimethylaminobenzylidene)-1,3-dihydroindol-2-one
SU 4312
SU-4312
SU4312

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.